Physicochemical Differentiation: Lipophilicity Profile vs. Unmodified Adenosine
The introduction of an 8-allyloxy group to the adenosine scaffold alters its physicochemical profile. 8-Allyloxyadenosine has a predicted LogP (XLogP3) of -0.1 [1]. This contrasts with unmodified adenosine, which has a reported LogP of -1.1 [2]. This calculated difference suggests an increased lipophilicity for 8-Allyloxyadenosine, which can influence membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3: -0.1 |
| Comparator Or Baseline | Adenosine: LogP: -1.1 |
| Quantified Difference | Δ +1.0 log units |
| Conditions | In silico prediction (PubChem / ALOGPS 2.1) |
Why This Matters
The shift in LogP is a verifiable chemical differentiation that impacts how the compound interacts with biological membranes, potentially affecting its absorption and intracellular concentration.
- [1] PubChem. (2026). Compound Summary for CID 155887026: 2-(6-Amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. National Center for Biotechnology Information. Retrieved April 11, 2026. View Source
- [2] DrugBank. (n.d.). Adenosine. Retrieved April 11, 2026. View Source
